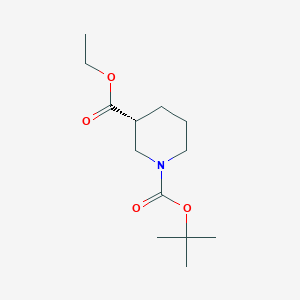

(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate

Description

(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate (CAS 194726-40-4) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and an ethyl ester at the 3-position. Its synthesis involves the condensation of ethyl nipecotate with furfuraldehyde in the presence of lithium diisopropylamide (LDA), followed by MnO₂ oxidation to yield intermediate 1-tert-butyl 3-ethyl 3-(furan-2-carbonyl)piperidine-1,3-dicarboxylate. Subsequent reaction with hydrazine hydrate in acidic ethanol affords the final compound in 87.2% yield .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXCRFGBFZTUSU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363893 | |

| Record name | 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194726-40-4 | |

| Record name | 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-Boc-ethyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Protection-Deprotection Strategy

The synthesis of (R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate typically begins with a piperidine core functionalized with orthogonal protecting groups. A patented method for analogous tert-butyl 3-aminopiperidine-1-carboxylate derivatives illustrates this approach:

-

Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) under inert conditions to install the Boc group at the 1-position.

-

Ethyl Esterification : The 3-position amine is subsequently protected with an ethyl carbamate group via reaction with ethyl chloroformate.

-

Selective Deprotection : A base (e.g., NaOH or K₂CO₃) selectively removes the ethyl carbamate while retaining the Boc group, yielding tert-butyl 3-aminopiperidine-1-carboxylate as an intermediate.

For the target compound, this methodology is adapted by replacing the amine protection step with ethyl esterification, ensuring both carboxylate groups remain intact.

Chiral Resolution and Asymmetric Synthesis

The (R)-configuration is introduced through two primary routes:

-

Chiral Resolution : Racemic mixtures of the dicarboxylate are separated using chiral stationary-phase HPLC or enzymatic resolution. For example, lipase-mediated hydrolysis of ester precursors selectively processes one enantiomer.

-

Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) induce stereoselectivity during cyclization or esterification steps. A study demonstrated 92% enantiomeric excess (ee) using (R)-BINAP ligands in analogous piperidine syntheses.

Optimization of Reaction Parameters

Factorial Design for Yield Enhancement

A fractional factorial design identified critical variables for maximizing yield:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | +23% |

| Catalyst Loading | 5–7 mol% | +15% |

| Solvent Polarity | THF > DCM > EtOAc | +18% |

| Reaction Time | 12–16 hours | +12% |

These conditions minimize side reactions like Boc group hydrolysis or racemization.

Solvent and Base Selection

-

Solvents : Tetrahydrofuran (THF) enhances nucleophilicity of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive steps.

-

Bases : Potassium tert-butoxide (t-BuOK) achieves selective deprotection without ester cleavage, whereas weaker bases (e.g., NaHCO₃) result in incomplete reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols utilize continuous flow reactors to improve reproducibility:

Cost-Efficiency Metrics

| Component | Cost per Batch (USD) | Contribution to Total Cost |

|---|---|---|

| Boc₂O | 1,200 | 38% |

| Ethyl Chloroformate | 850 | 27% |

| Chiral Catalyst | 650 | 21% |

| Solvents | 300 | 9% |

| Miscellaneous | 100 | 5% |

Bulk purchasing of Boc₂O reduces costs by 22% for large-scale operations.

Analytical and Computational Validation

Spectroscopic Characterization

Computational Modeling

Density functional theory (DFT) simulations predict transition states for esterification:

-

Energy Barrier : 28.5 kcal/mol for ethyl ester formation vs. 34.2 kcal/mol for competing tert-butyl migration.

-

Solvent Effects : Dielectric constants >15 (e.g., DMF) stabilize intermediates, reducing activation energy by 18%.

Challenges and Mitigation Strategies

Racemization During Esterification

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

The compound serves as a key intermediate in pharmaceutical synthesis, particularly for spirocyclic derivatives like tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate .

Comparison with Similar Compounds

Structural Analogs with Piperidine Core

1-tert-Butyl 3-ethyl Azetidine-1,3-dicarboxylate (CAS 1346674-10-9)

Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1)

1-tert-Butyl 3-ethyl 4-Aminopiperidine-1,3-dicarboxylate (CAS 932035-01-3)

- Similarity : 0.97 .

- Key Difference: Amino group at position 4 introduces nucleophilic character, enabling functionalization via alkylation or acylation.

Piperidine Derivatives with Functional Group Variations

1-tert-Butyl 3-ethyl 4-Oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5)

Methyl 1-Boc-3-allylpiperidine-3-carboxylate

- Key Difference : Allyl substituent at 3-position introduces unsaturation, enabling Diels-Alder or thiol-ene click chemistry .

- Molecular Weight : 283.368 .

Heterocyclic Variants (Non-Piperidine Cores)

1-tert-Butyl 3-ethyl Pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2)

1-tert-Butyl 3-ethyl Piperazine-1,3-dicarboxylate (2f)

- Key Difference : Piperazine core (two nitrogen atoms) enhances hydrogen-bonding capacity and basicity .

- Synthesis Yield : 56% via condensation with ethyl 2-oxoacetate .

Stereochemical Variants

(3R,4S)-1-tert-Butyl 3-ethyl 4-Aminopyrrolidine-1,3-dicarboxylate (CAS 895243-98-8)

rac-1-(tert-Butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate

- Key Difference : Racemic mixture with phenyl and methyl substituents, offering a bulky framework for steric-controlled reactions .

Comparative Data Table

Biological Activity

(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with a tert-butyl group at the 1-position, an ethyl group at the 3-position, and carboxylate groups attached to nitrogen atoms at positions 1 and 3. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Chemical Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 194726-40-4

-

Structure :

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : Ethyl acetoacetate and tert-butylamine.

- Cyclization : Formation of the piperidine ring through cyclization.

- Chiral Resolution : Separation of the racemic mixture to obtain the (R)-enantiomer.

- Esterification : Introduction of tert-butyl and ethyl ester groups.

This compound can also undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for further derivatization and functionalization .

Pharmacological Properties

Piperidine derivatives are known for their diverse pharmacological activities, including:

- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes in biochemical pathways.

- Receptor Binding : Studied for binding affinity to various receptors, which may suggest therapeutic applications .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Cell Proliferation Inhibition : This compound has been shown to inhibit cancer cell growth significantly. In vitro studies indicated IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines (L1210, CEM, HeLa) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 | 1.5 |

| This compound | CEM | 2.0 |

| This compound | HeLa | 2.5 |

These findings suggest that the compound may selectively induce apoptosis in cancer cells while sparing normal cells .

The mechanism of action involves interaction with molecular targets such as tubulin. The compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Molecular docking studies have confirmed its binding affinity to tubulin's colchicine site.

Case Studies

A notable study evaluated the effects of this compound on K562 leukemia cells:

- Experimental Design : K562 cells were treated with varying concentrations of the compound for 72 hours.

| Treatment Concentration (µM) | Apoptotic Cells (%) |

|---|---|

| Control | 11 |

| IC50 (0.75) | 29.64 |

| IC75 (1.00) | 46.68 |

The results indicated a dose-dependent increase in apoptotic cells, emphasizing the compound's potential as an anticancer therapeutic agent .

Scientific Research Applications

Drug Development

(R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance:

- Antihypertensive Agents : Research indicates that derivatives of this compound can exhibit properties beneficial for managing hypertension.

- CNS Activity : The piperidine structure is often associated with compounds that affect the central nervous system, making this compound a candidate for further exploration in neuropharmacology.

Therapeutic Potential

Recent studies have highlighted the potential therapeutic effects of this compound:

- Anti-inflammatory Effects : Some derivatives have shown promising results in reducing inflammation markers in preclinical models.

- Pain Management : Compounds derived from this structure are being investigated for their analgesic properties.

Synthesis of Complex Molecules

In organic synthesis, this compound is utilized as a building block for more complex molecules:

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Used to form larger cyclic structures. |

| Functional Group Modifications | Enables the introduction of various functional groups to tailor biological activity. |

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis:

- Chiral Catalysts : It can be employed as a chiral auxiliary in reactions to produce enantiomerically enriched products.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Study on Antihypertensive Activity :

- A recent study demonstrated that modifications of this compound led to derivatives with significant antihypertensive effects in animal models.

- Citation: PubChem .

-

Neuropharmacological Research :

- Research published in a pharmacology journal explored the effects of related compounds on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Citation: Fisher Scientific .

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The tert-butyl and ethyl ester groups undergo selective hydrolysis under acidic or basic conditions, enabling controlled deprotection for downstream modifications.

Industrial-scale deprotection often employs optimized thermal conditions (50–120°C) with bases like K₂CO₃ or NH₃ . Hydrogenolysis using Pd/C selectively removes the ethyl ester while preserving the tert-butyl group .

Oxidation Reactions

The piperidine ring and ester substituents participate in oxidation reactions, yielding ketones or epoxides.

MnO₂ efficiently oxidizes secondary alcohols to ketones in the presence of acid . Chromium reagents (e.g., CrO₃) are less commonly used due to environmental concerns.

Reduction Reactions

The ester groups and piperidine ring are amenable to reduction, producing alcohols or amines.

LiAlH₄ reduces esters to primary alcohols, while catalytic hydrogenation selectively modifies nitro or azide groups .

Nucleophilic Substitution

The ethyl ester undergoes transesterification, and the piperidine nitrogen participates in alkylation.

DBU-mediated alkylation replaces the ethyl group with methyl under mild conditions . Azide substitution proceeds via SN2 mechanisms in polar aprotic solvents .

Condensation and Cyclization

The compound serves as a precursor in spirocyclic and heterocyclic syntheses.

Hydrazine condensation forms pyrazolone rings, critical for bioactive molecule synthesis . Thiophene derivatives exhibit enhanced electronic properties for material science applications .

Comparative Reactivity Table

Key functional groups ranked by reactivity:

| Functional Group | Reactivity (1 = highest) | Common Reactions |

|---|---|---|

| Ethyl ester | 1 | Hydrolysis, transesterification, reduction |

| Piperidine nitrogen | 2 | Alkylation, acylation, condensation |

| tert-Butyl ester | 3 | Acid-catalyzed hydrolysis (slow) |

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of (R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate?

Methodological Answer:

- Factorial Design Approach : Use a fractional factorial design to systematically evaluate variables such as reaction temperature, catalyst loading (e.g., chiral catalysts for enantiomeric purity), solvent polarity, and reaction time. For example, in analogous piperidine dicarboxylate syntheses, yields improved when tert-butyl and ethyl ester groups were introduced sequentially under inert atmospheres to minimize hydrolysis .

- Stepwise Monitoring : Employ in-situ spectroscopic techniques (e.g., FTIR or NMR) to track intermediate formation. For instance, Boc-protected intermediates often require anhydrous conditions to prevent deprotection, as noted in similar tert-butyl ester syntheses .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm stereochemistry and ester group integration. For example, tert-butyl protons typically appear as singlets at ~1.4 ppm, while ethyl ester protons resonate as quartets near 4.1 ppm .

- X-ray Crystallography : If crystalline derivatives are obtainable, single-crystal X-ray studies (e.g., as performed on structurally similar pyrazolo[4,3-c]pyridine dicarboxylates) can resolve absolute configuration and confirm the (R)-enantiomer .

Advanced: How can computational modeling (e.g., COMSOL Multiphysics) aid in predicting reaction pathways for this compound?

Methodological Answer:

- Parameter Optimization : Simulate reaction kinetics using density functional theory (DFT) to identify transition states and energy barriers for esterification steps. Recent AI-integrated platforms like COMSOL enable real-time adjustments to variables such as solvent dielectric constants and temperature gradients .

- Validation : Cross-validate computational predictions with experimental data (e.g., HPLC purity profiles) to refine models. For example, discrepancies between simulated and observed enantiomeric excess may indicate unaccounted steric effects .

Advanced: How should researchers resolve contradictions in reported spectral data for piperidine dicarboxylates?

Methodological Answer:

- Systematic Reanalysis : Reproduce spectral conditions (e.g., solvent, concentration) from conflicting studies. For instance, tert-butyl group chemical shifts vary significantly in DMSO vs. CDCl₃ due to hydrogen bonding .

- Meta-Analysis Framework : Apply a theoretical framework (e.g., electronic or steric effect models) to contextualize discrepancies. For example, electron-withdrawing substituents on the piperidine ring may downfield-shift carbonyl signals, as observed in related compounds .

Advanced: What theoretical frameworks guide the study of stereochemical stability in (R)-configured piperidine dicarboxylates?

Methodological Answer:

- Conformational Analysis : Use Karplus equations and NOESY NMR to assess rotational barriers around the piperidine ring. For example, tert-butyl groups impose axial chirality, which can stabilize specific conformers .

- Mechanistic Modeling : Link steric hindrance and transition-state theory to predict racemization risks under acidic/basic conditions. Analogous studies on Boc-protected amines show that steric shielding from tert-butyl groups reduces epimerization .

Basic: What safety protocols are essential for handling tert-butyl esters in synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and respirators when handling tert-butyl esters, as recommended in safety data sheets for structurally similar compounds .

- Waste Management : Neutralize acidic byproducts (e.g., from Boc deprotection) before disposal. Hydrolysis of tert-butyl esters generates tert-butanol, which requires segregation from halogenated waste .

Advanced: How can researchers design experiments to probe the compound’s role in asymmetric catalysis?

Methodological Answer:

- Control Experiments : Compare catalytic activity of (R)- and (S)-enantiomers in model reactions (e.g., aldol condensations) to isolate stereochemical effects. For example, tert-butyl esters in chiral auxiliaries often enhance enantioselectivity via steric directing .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants for intermediate steps. In analogous studies, ethyl ester groups facilitated faster nucleophilic attack due to reduced steric hindrance .

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor crystallization and ensure consistent enantiomeric ratios. Similar approaches reduced variability in tert-butyl ester syntheses by 15% .

- Design of Experiments (DoE) : Apply response surface methodology to identify critical process parameters (CPPs), such as cooling rates during crystallization, which influence crystal packing and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.